

Commercial Suppliers and Technical Guide for High-Purity Z-D-Tyr-OH

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Compound of Interest

Compound Name: Z-D-Tyr-OH

Cat. No.: B554473

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For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental outcomes. N- α -Cbz-D-tyrosine (**Z-D-Tyr-OH**), a protected form of the D-enantiomer of tyrosine, is a key building block in the synthesis of peptides and other complex organic molecules. This technical guide provides an in-depth overview of commercial suppliers of high-purity **Z-D-Tyr-OH**, experimental protocols for its use, and its relevance in biological signaling pathways.

Commercial Availability of High-Purity Z-D-Tyr-OH

A variety of chemical suppliers offer **Z-D-Tyr-OH**, with purity levels typically exceeding 98%. The most common analytical methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The table below summarizes the offerings from several prominent suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Analytical Method	Appearance
TCI America[1][2]	N-Carbobenz oxy-D-tyrosine	64205-12-5	C ₁₇ H ₁₇ NO ₅	>98.0%	HPLC	White to light yellow powder/crystal
Chem-Impex[3]	Z-D-tyrosine	64205-12-5	C ₁₇ H ₁₇ NO ₅	≥99%	HPLC	White powder
Sigma-Aldrich[4]	Z-D-Tyr-OH	64205-12-5	C ₁₇ H ₁₇ NO ₅	≥98.0%	TLC	Powder
AdooQ Bioscience[5]	Z-D-tyrosine	Not Specified	Not Specified	>99%	HPLC	Not Specified
BOC Sciences	N-Cbz-L-tyrosine*	1164-16-5	C ₁₇ H ₁₇ NO ₅	≥98%	HPLC	Off-white Solid
CymitQuimica[6]	N-Carbobenz oxy-D-tyrosine	Not Specified	C ₁₇ H ₁₇ NO ₅	>98.0%	HPLC (T)	White to Light yellow powder to crystal
CP Lab Safety[7]	N-Carbobenz oxy-D-tyrosine	Not Specified	Not Specified	min 98%	HPLC	Not Specified

*Note: BOC Sciences lists the L-enantiomer, N-Cbz-L-tyrosine. Researchers should verify the specific enantiomer required for their application.[8]

Experimental Protocols

The primary application of **Z-D-Tyr-OH** is in solid-phase peptide synthesis (SPPS), where the carbobenzyloxy (Cbz or Z) group serves as a protecting group for the amine functionality of the D-tyrosine. This prevents unwanted side reactions during peptide chain elongation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Z-D-Tyr-OH

The following is a generalized workflow for incorporating a **Z-D-Tyr-OH** residue into a peptide sequence using SPPS.



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A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

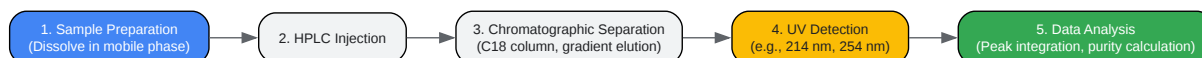
Methodology:

- **Resin Swelling:** The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- **N-terminal Deprotection:** If the resin is pre-loaded with an N-terminally protected amino acid, the protecting group (commonly Fmoc) is removed using a solution of piperidine in DMF.
- **Washing:** The resin is washed thoroughly with DMF and DCM to remove the deprotection agent and any byproducts.
- **Coupling of Z-D-Tyr-OH:** Z-D-Tyr-OH is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed.
- **Washing:** The resin is washed again to remove excess reagents and byproducts.
- **Capping (Optional):** To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base can be performed.

- **Washing:** The resin is washed after the optional capping step.
- **Repeat Cycle:** The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
- **Cleavage and Side-Chain Deprotection:** Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Z-group on the D-tyrosine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- **Peptide Purification:** The crude peptide is precipitated, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control of Z-D-Tyr-OH using HPLC

Ensuring the purity of the starting material is crucial. A general HPLC method for assessing the purity of **Z-D-Tyr-OH** is outlined below.



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A typical workflow for the quality control of **Z-D-Tyr-OH** by HPLC.

Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
- **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- **Mobile Phase B:** 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- **Gradient:** A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compound and any impurities. A typical gradient might be 10-90% B over 20

minutes.

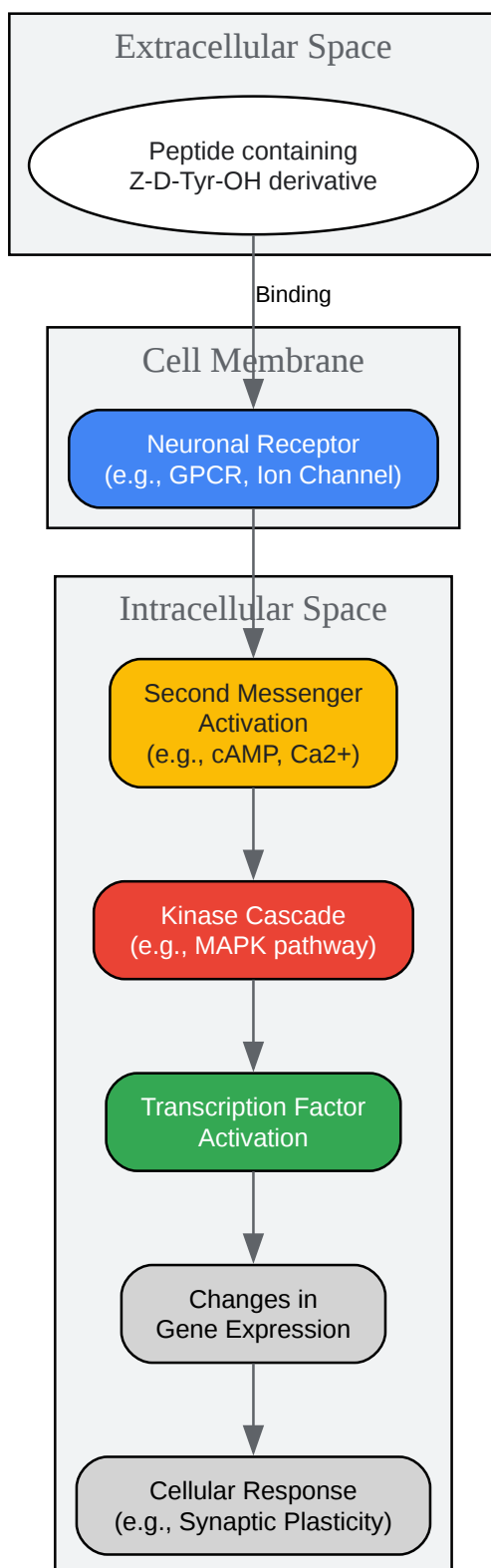
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance is monitored at wavelengths where the compound absorbs, typically 214 nm (for the peptide bond) and 254 nm (for the aromatic rings).
- Sample Preparation: A known concentration of **Z-D-Tyr-OH** is dissolved in the initial mobile phase composition.
- Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Role in Signaling Pathways

While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their important roles in various physiological processes, particularly in the nervous system.^[4] D-serine and D-aspartate, for example, are known to be involved in neurotransmission.^[4] Although the specific roles of D-tyrosine are less well-characterized, its presence in certain biological systems suggests it may also have signaling functions.

One area of interest is the potential for D-amino acids to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. D-serine acts as a co-agonist at the NMDA receptor. Given the structural similarity, it is plausible that D-tyrosine or its derivatives could interact with this or other neuronal receptors.

The diagram below illustrates a simplified, hypothetical signaling pathway where a D-amino acid, such as a peptide containing D-tyrosine, could modulate neuronal signaling.



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A hypothetical signaling pathway involving a D-amino acid derivative.

This guide provides a foundational understanding of the commercial landscape and technical considerations for working with high-purity **Z-D-Tyr-OH**. For specific applications, researchers should consult detailed literature and optimize protocols accordingly.

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